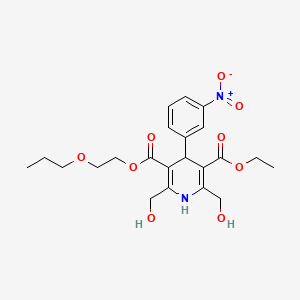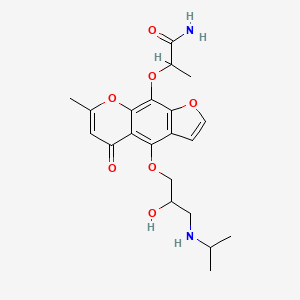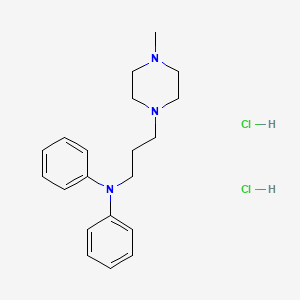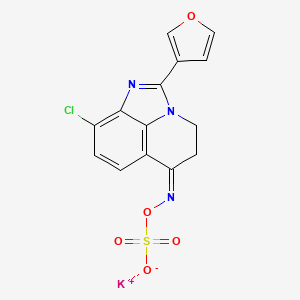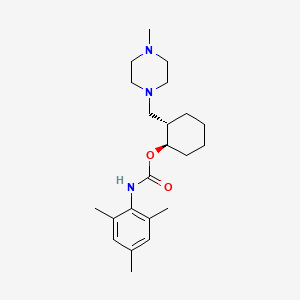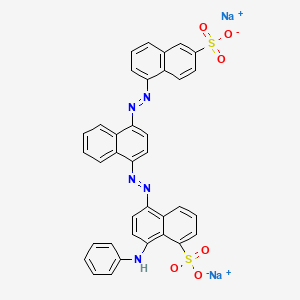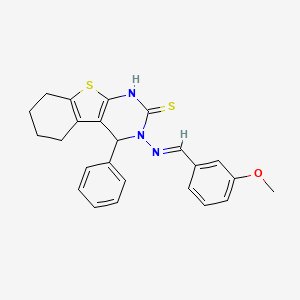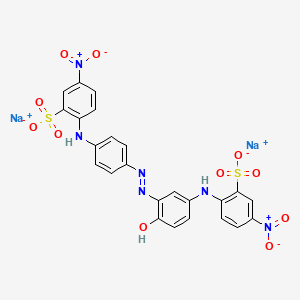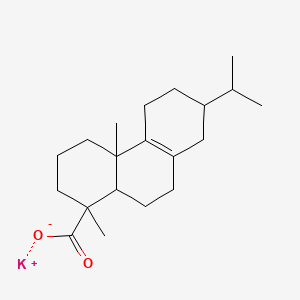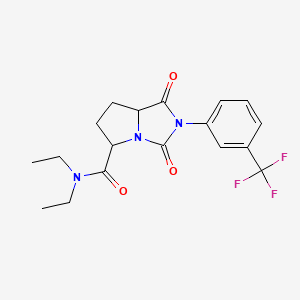
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. Compounds in this class are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone typically involves the reaction of 2-aminobenzothiazole with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Benzothiazolyl)-2-phenyl-4-thiazolidinone: Lacks the dichloro substitution, which may affect its biological activity.
2-(2,6-Dichlorophenyl)-3-phenyl-4-thiazolidinone: Similar structure but with different substitution patterns.
Uniqueness
3-(2-Benzothiazolyl)-2-(2,6-dichlorophenyl)-4-thiazolidinone is unique due to the presence of both benzothiazole and dichlorophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Propiedades
Número CAS |
96733-57-2 |
|---|---|
Fórmula molecular |
C16H10Cl2N2OS2 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-2-(2,6-dichlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2 |
Clave InChI |
VZJBWVIFFMSOOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



